

Technical Guide: t-Boc-Aminooxy-PEG3-alcohol

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG3-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, structure, and common experimental protocols for **t-Boc-Aminooxy-PEG3-alcohol**, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.

Core Properties and Specifications

t-Boc-Aminooxy-PEG3-alcohol is a versatile chemical tool featuring three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a discrete three-unit polyethylene glycol (PEG3) spacer, and a terminal primary alcohol. This unique structure allows for sequential and chemoselective modifications. The hydrophilic PEG linker enhances the aqueous solubility of conjugates.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **t-Boc-Aminooxy-PEG3-alcohol**.

Property	Value
Chemical Formula	C ₁₁ H ₂₃ NO ₆
Molecular Weight	265.3 g/mol
CAS Number	252378-66-8
Purity	≥95% - 98%
Appearance	Data not available (typically a liquid)
Density	Data not available
Boiling Point	Data not available
Solubility	Soluble in DMSO, DCM, DMF[2]
Storage Conditions	-20°C[2]

Chemical Structure

The structure of **t-Boc-Aminooxy-PEG3-alcohol** consists of a terminal hydroxyl group connected to a triethylene glycol spacer, which is in turn linked to a Boc-protected aminooxy moiety.

Chemical structure of **t-Boc-Aminooxy-PEG3-alcohol**.

Experimental Protocols and Workflows

t-Boc-Aminooxy-PEG3-alcohol is a bifunctional linker that enables a two-stage conjugation strategy. First, the Boc group is removed to expose the reactive aminooxy group. This group can then be conjugated to a carbonyl-containing molecule. Subsequently, the terminal hydroxyl group can be used for further derivatization.

Stage 1: Boc Group Deprotection

The Boc protecting group is reliably removed under mild acidic conditions to yield the free aminooxy group as a salt (e.g., trifluoroacetate).[2]

Representative Protocol:

- Dissolution: Dissolve the **t-Boc-Aminooxy-PEG3-alcohol** in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.
- Acidification: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[\[1\]](#)
- Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[\[1\]](#)
- Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3x).[\[1\]](#) The resulting deprotected aminooxy-PEG3-alcohol TFA salt can often be used directly in the next step.
- Neutralization (Optional): To obtain the free base, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[\[1\]](#)



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Workflow for Boc group deprotection.

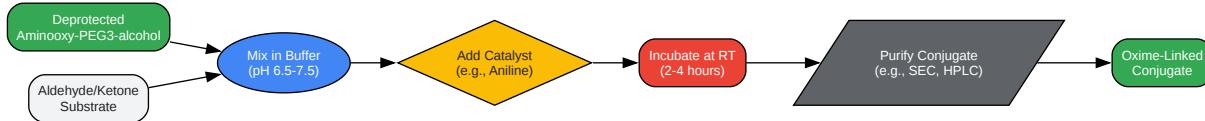
Stage 2: Oxime Ligation

The deprotected aminooxy group is highly chemoselective for aldehydes and ketones, reacting to form a stable oxime bond.[\[3\]](#) This reaction proceeds efficiently under mild, often aqueous, conditions.

Representative Protocol:

- Reagent Preparation:
 - Dissolve the aldehyde or ketone-containing substrate in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[\[3\]](#)

- Dissolve the deprotected aminoxy-PEG3-alcohol in the same buffer to create a stock solution.
- Conjugation: Add the aminoxy-PEG3-alcohol solution to the carbonyl-containing substrate. A molar excess of the PEG linker may be required depending on the substrate.
- Catalysis (Optional but Recommended): For faster and more efficient ligation, especially at neutral pH, a catalyst such as aniline or m-phenylenediamine (mPDA) can be added to the reaction mixture at a concentration of 10-100 mM.[4]
- Reaction: Incubate the mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.[2] Monitor the formation of the conjugate by an appropriate method (e.g., HPLC, SDS-PAGE for protein substrates).
- Purification: Remove unreacted PEG linker and other small molecules via size-exclusion chromatography (SEC), dialysis, or HPLC.[2]



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Workflow for oxime ligation.

Stage 3: Hydroxyl Group Derivatization

The terminal hydroxyl group provides a further site for modification. It can be derivatized using a variety of standard chemical reactions. Common strategies include:

- Esterification: Reaction with an activated carboxylic acid (e.g., acyl chloride, NHS ester) to form an ester linkage.
- Activation: Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a

base. The activated linker can then be reacted with nucleophiles (e.g., amines, thiols).

- Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, introducing new reactive functionalities for subsequent conjugation steps.[5]

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